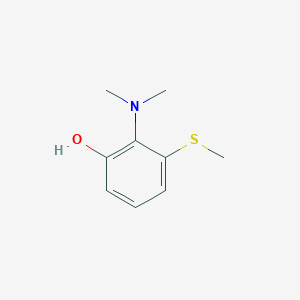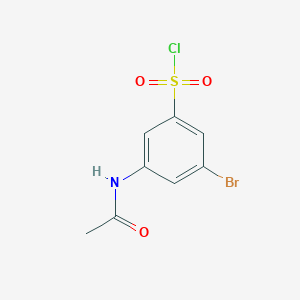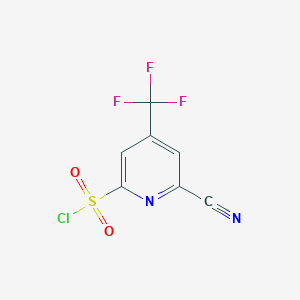
N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.298 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides have a wide range of applications in medicinal chemistry, particularly as antimicrobial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with 2-hydroxy-5-isopropylaniline in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:
CH3SO2Cl+C9H13NO→C10H15NO3S+HCl
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides often involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
化学反应分析
Types of Reactions
N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide has several applications in scientific research:
作用机制
The mechanism of action of N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
Sulfanilamide: A well-known antimicrobial agent with a similar sulfonamide structure.
Sulfamethoxazole: An antibiotic used in combination with trimethoprim.
Uniqueness
N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide is unique due to the presence of the hydroxy and isopropyl groups on the aromatic ring. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC 名称 |
N-(2-hydroxy-5-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)8-4-5-10(12)9(6-8)11-15(3,13)14/h4-7,11-12H,1-3H3 |
InChI 键 |
GMDHNKPHZDZXTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




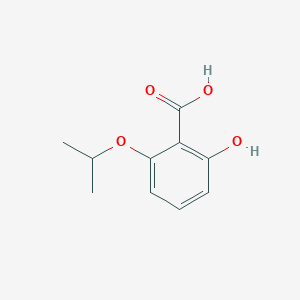

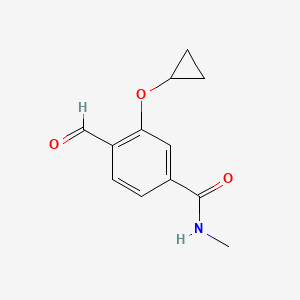


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)


